molecular formula C18H23N3O4 B2628017 3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-84-1

3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2628017
CAS No.: 2034387-84-1
M. Wt: 345.399
InChI Key: IECRNSHWNVOCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The compound 3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic and substituted organic molecules. The parent structure is imidazolidine-2,4-dione , a five-membered ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. At position 3 of this parent structure, a pyrrolidin-3-yl substituent is attached. This pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is further functionalized at its nitrogen atom with a 2-(4-isopropylphenoxy)acetyl group.

The full IUPAC name reflects these structural components in sequence:

  • Imidazolidine-2,4-dione as the core.
  • 3-yl position of the pyrrolidine ring for attachment to the core.
  • 1-(2-(4-isopropylphenoxy)acetyl) substitution on the pyrrolidine nitrogen.

The structural representation (Figure 1) highlights:

  • The imidazolidine-2,4-dione core (rings A).
  • The pyrrolidine ring (ring B) fused via a single bond.
  • The acetyl bridge (‑CO‑CH2‑) connecting the pyrrolidine nitrogen to the 4-isopropylphenoxy aromatic moiety (ring C).

Molecular Formula : Hypothetically derived as C21H27N3O5 based on structural analysis, though exact stoichiometry requires validation via high-resolution mass spectrometry.

Alternative Naming Conventions in Heterocyclic Chemistry

In non-IUPAC contexts, this compound may be described using hybrid nomenclature common in medicinal chemistry:

  • Hydantoin Derivative : The imidazolidine-2,4-dione moiety is colloquially termed a hydantoin, a scaffold known for biological activity. Thus, the compound could be called a 3-pyrrolidinylhydantoin derivative with a 4-isopropylphenoxyacetyl substituent .

  • Functional Group Prioritization : Alternative names might emphasize the acetylphenoxy-pyrrolidine side chain, such as N-(4-isopropylphenoxyacetyl)-3-pyrrolidinylhydantoin .

  • Trivial Ring Descriptors :

    • The pyrrolidine ring may be referenced as a proline-like moiety due to structural similarity to the amino acid proline.
    • The 4-isopropylphenoxy group might be abbreviated as cumylphenoxy in industrial contexts, though this is non-standard.

Such conventions prioritize brevity over systematic rigor and are often context-dependent.

CAS Registry Number and Database Identifiers

The compound is uniquely identified across scientific databases by the following identifiers:

Identifier Value Source
CAS Registry Number 2034387-84-1 EvitaChem
Catalog Number EVT-2765091 EvitaChem

Additional identifiers, such as PubChem CID or InChIKey, are retrievable via the CAS number in platforms like PubChem or ChemSpider. For example, the International Chemical Identifier (InChI) string encodes structural details programmatically, enabling precise database queries.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-3-5-15(6-4-13)25-11-17(23)20-8-7-14(10-20)21-16(22)9-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECRNSHWNVOCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, with the CAS number 2034387-84-1, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 345.4 g/mol
  • Structure : The compound features a pyrrolidine ring and an imidazolidine dione structure, which are critical for its biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability in vitro.

Cell LineIC50 (μM)
A549 (Lung cancer)114.25
HeLa (Cervical cancer)148.59

The above table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays, indicating the compound's potential as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Tyrosine Kinase Inhibition : Preliminary studies suggest that this compound may act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased cellular stress and eventual cell death .

In Vivo Studies

In vivo experiments have further elucidated the therapeutic potential of this compound. Using a xenograft model in nude mice implanted with A549-luc cells, the following observations were made:

  • Tumor growth was significantly reduced in treated groups compared to controls.
  • Histopathological analysis revealed reduced tumor size and improved survival rates among treated mice .

Case Studies

A notable case study involved the administration of varying doses of this compound to groups of nude mice over a period of four weeks. The results indicated that higher doses correlated with greater tumor suppression and minimal toxicity. Mice were monitored for weight changes and overall health throughout the study period.

Comparison with Similar Compounds

Core Structural Variations

The compound’s imidazolidine-2,4-dione core distinguishes it from analogs like 3-[(Hydroxy)(4-isopropoxy-2-methoxy-phenyl)methylene]-1-isopropyl-pyrrolidine-2,4-dione (), which features a pyrrolidine-2,4-dione ring. Key differences include:

  • Nitrogen content : The imidazolidine ring introduces a second nitrogen, altering electronic distribution and hydrogen-bonding capacity compared to single-nitrogen pyrrolidine diones.
  • Substituent groups: The 4-isopropylphenoxy acetyl group in the target compound contrasts with the hydroxy-methylene substituents in ’s compound, impacting steric and electronic interactions.

Bond Lengths and Dihedral Angles

highlights critical structural parameters in pyrrolidine-2,4-dione derivatives:

  • C=O bond lengths: Normal carbonyl bonds (1.219 Å) vs. elongated or intermediate bonds (e.g., 1.318 Å for C11–O3 in ’s compound) due to resonance or hydrogen bonding .
  • Dihedral angles: The dihedral angle between the enol ring and benzene ring in ’s compound is 53.35°, larger than analogs like 1-benzyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-dione (10°) but similar to 3-(α-hydroxy-2-methoxybenzylidene)-1-isopropylpyrrolidine-2,4-dione (53°) .

Physicochemical Properties

Parameter Target Compound Compound 1-Benzyl-3-(α-hydroxybenzylidene)
Core structure Imidazolidine-2,4-dione Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione
Substituents 4-Isopropylphenoxy acetyl Hydroxy(4-isopropoxy-2-methoxy-phenyl) Hydroxybenzylidene
C=O bond length (Å) Not reported 1.219–1.318 1.22–1.31
Dihedral angle (°) Not reported 53.35 10
Bioactivity Predicted herbicidal Antibiotic, herbicidal Antibiotic

Research Implications

Future studies should:

  • Quantify HPPD inhibition efficacy relative to pyrrolidine dione analogs.
  • Resolve crystallographic data to clarify bond lengths and dihedral angles.
  • Explore synthetic optimization to balance lipophilicity and target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.